molecular formula C20H13ClN2O4 B2743905 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 953251-06-4

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2743905
CAS No.: 953251-06-4
M. Wt: 380.78
InChI Key: PFBIEXISIRVHON-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that combines the structural features of isoxazole and chromene. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative. The presence of these two moieties in a single molecule endows it with unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by its attachment to the chromene moiety.

  • Isoxazole Ring Formation: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 4-chlorobenzonitrile oxide can react with propargyl alcohol to form 5-(4-chlorophenyl)isoxazole.

  • Chromene Synthesis: : The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

  • Coupling Reaction: : The final step involves coupling the isoxazole derivative with the chromene derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

  • Biology: : The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

  • Medicine: : Due to its potential biological activity, it is investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: : It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The chromene moiety can enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-((5-phenylisoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the chlorine substituent, which may affect its biological activity and binding properties.

    N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and pharmacokinetics.

Uniqueness

The presence of the 4-chlorophenyl group in N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The chlorine atom can participate in halogen bonding, which can improve binding interactions with target proteins.

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O4/c21-14-7-5-12(6-8-14)18-10-15(23-27-18)11-22-19(24)16-9-13-3-1-2-4-17(13)26-20(16)25/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBIEXISIRVHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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